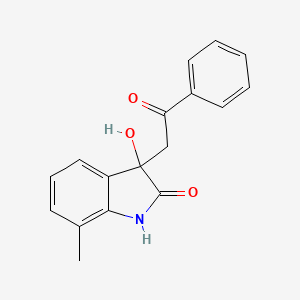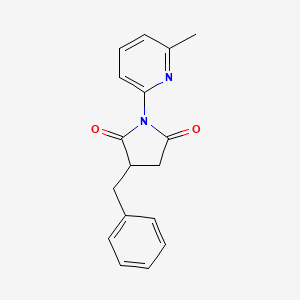
N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Descripción general
Descripción
N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of amides It features a phenylethyl group and a tetrahydronaphthalenyloxy group attached to an acetamide backbone
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a precursor in the synthesis of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the Phenylethylamine Intermediate: This can be achieved through the reduction of phenylacetone using a reducing agent such as sodium borohydride.
Preparation of the Tetrahydronaphthalenyloxy Intermediate: This involves the reaction of tetrahydronaphthalene with a suitable halogenating agent to introduce a halogen atom, followed by substitution with a hydroxyl group.
Coupling Reaction: The final step involves the coupling of the phenylethylamine intermediate with the tetrahydronaphthalenyloxy intermediate in the presence of an acylating agent like acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-phenylethyl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but lacks the tetrahydro modification.
N-(1-phenylethyl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a naphthalenyloxy group.
Uniqueness
N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the tetrahydronaphthalenyloxy group, which can impart different electronic and steric properties compared to its analogs
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15(16-7-3-2-4-8-16)21-20(22)14-23-19-12-11-17-9-5-6-10-18(17)13-19/h2-4,7-8,11-13,15H,5-6,9-10,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXERADOXIARYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride](/img/structure/B4006639.png)
![ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4006645.png)
![[5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B4006647.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2-methylbenzoate](/img/structure/B4006650.png)
![2,2-Dimethyl-5-(5-methylthiophen-2-YL)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B4006657.png)
![Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate](/img/structure/B4006661.png)

![({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methyl)[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4006674.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4006681.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B4006685.png)

![9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4006714.png)
![N-(4-butoxyphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4006720.png)
![6-(4-ethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4006722.png)
